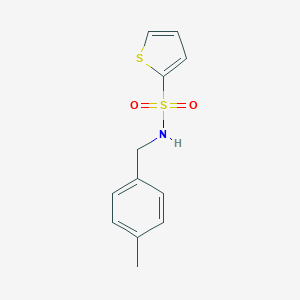
N-(4-methylbenzyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)thiophene-2-sulfonamide, also known as MBTS, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. MBTS is a sulfonamide derivative that is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)thiophene-2-sulfonamide has been studied for its potential use in the field of medicine. Research has shown that N-(4-methylbenzyl)thiophene-2-sulfonamide has anti-inflammatory and anti-cancer properties. N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-methylbenzyl)thiophene-2-sulfonamide has also been shown to reduce inflammation in animal models of inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzyl)thiophene-2-sulfonamide is not fully understood. It is believed that N-(4-methylbenzyl)thiophene-2-sulfonamide inhibits the activity of enzymes involved in the inflammatory and cancer pathways. N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. N-(4-methylbenzyl)thiophene-2-sulfonamide has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to have a number of biochemical and physiological effects. N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. N-(4-methylbenzyl)thiophene-2-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-methylbenzyl)thiophene-2-sulfonamide has been shown to reduce the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylbenzyl)thiophene-2-sulfonamide has a number of advantages for use in lab experiments. N-(4-methylbenzyl)thiophene-2-sulfonamide is relatively easy to synthesize and can be obtained in large quantities. N-(4-methylbenzyl)thiophene-2-sulfonamide is also stable and can be stored for extended periods of time. However, there are also limitations to the use of N-(4-methylbenzyl)thiophene-2-sulfonamide in lab experiments. N-(4-methylbenzyl)thiophene-2-sulfonamide has low solubility in water, which can make it difficult to dissolve in certain experimental conditions. In addition, N-(4-methylbenzyl)thiophene-2-sulfonamide has not been extensively studied in vivo, which limits its potential use in animal models.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-methylbenzyl)thiophene-2-sulfonamide. One potential direction is to study the mechanism of action of N-(4-methylbenzyl)thiophene-2-sulfonamide in more detail. This could involve identifying the specific enzymes and pathways that are affected by N-(4-methylbenzyl)thiophene-2-sulfonamide. Another potential direction is to study the effects of N-(4-methylbenzyl)thiophene-2-sulfonamide in animal models of cancer and inflammatory diseases. This could provide valuable information on the potential use of N-(4-methylbenzyl)thiophene-2-sulfonamide in the treatment of these conditions. Finally, further research could be done to optimize the synthesis of N-(4-methylbenzyl)thiophene-2-sulfonamide and to improve its solubility in water.
Synthesemethoden
N-(4-methylbenzyl)thiophene-2-sulfonamide is synthesized through a multi-step process. The first step involves the reaction of 4-methylbenzyl chloride with sodium sulfite to form 4-methylbenzyl sulfonate. The second step involves the reaction of 4-methylbenzyl sulfonate with thiophene-2-amine to form N-(4-methylbenzyl)thiophene-2-sulfonamide. The synthesis of N-(4-methylbenzyl)thiophene-2-sulfonamide is a relatively simple process and can be done in a laboratory setting.
Eigenschaften
Produktname |
N-(4-methylbenzyl)thiophene-2-sulfonamide |
|---|---|
Molekularformel |
C12H13NO2S2 |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H13NO2S2/c1-10-4-6-11(7-5-10)9-13-17(14,15)12-3-2-8-16-12/h2-8,13H,9H2,1H3 |
InChI-Schlüssel |
GWIZMNGHGMASIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 |
Kanonische SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299152.png)
![2-(3-{(E)-[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299156.png)
![2-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299158.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B299159.png)
![2-{3-[(1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299161.png)
![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![2-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299164.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299165.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)